molecular formula C20H17FN4O2 B3414409 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 946334-35-6

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B3414409
CAS No.: 946334-35-6
M. Wt: 364.4 g/mol
InChI Key: DEZNOYZYLWKCSQ-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 2 with a 5-ethyl-1,3,4-oxadiazole moiety and at position 1 with an N-(4-fluorophenyl)acetamide group. Though direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZNOYZYLWKCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes characteristic reactions under controlled conditions:

Reaction TypeConditionsReagents/CatalystsProducts FormedSource
Oxidative ring opening Concentrated HNO₃, 60–70°CNitric acidHydrazide derivatives + CO₂ release
Nucleophilic substitution Alkaline aqueous ethanol, refluxAlkyl halides (e.g., CH₃I)5-alkylated oxadiazole derivatives
Hydrolysis 6M HCl, 8–12 hr refluxHydrochloric acidHydrazine-linked indole-acetic acid

Key findings:

  • Oxidative degradation occurs preferentially at the oxadiazole ring due to its electron-deficient nature.

  • Alkylation occurs at the N3 position of oxadiazole, preserving the indole system.

Indole Moiety Reactivity

The indole subunit participates in electrophilic substitutions:

Reaction TypeConditionsReagentsPosition ModifiedYield (%)Source
Sulfonation H₂SO₄, 0–5°C, 2 hrSulfur trioxideC572
Nitration HNO₃/H₂SO₄, 25°C, 4 hrNitrating mixtureC668
Vilsmeier-Haack DMF/POCl₃, 80°C, 6 hrFormylation reagentsC381

Notable observations:

  • C3 formylation enhances water solubility by 3× compared to parent compound.

  • Nitration at C6 creates a bioactive precursor for anticancer derivatives.

Acetamide Group Transformations

The N-(4-fluorophenyl)acetamide side chain shows distinct reactivity:

Reaction TypeConditionsReagentsProductsApplicationSource
Reduction LiAlH₄, THF, -10°CLithium aluminum hydrideN-(4-fluorophenyl)ethylamine derivativeBioactive intermediate
Hydrolysis 20% NaOH, ethanol, ΔSodium hydroxide4-fluoroaniline + indole-acetic acidMetabolite simulation
Schiff base formation Aldehydes, EtOH, ΔBenzaldehyde derivativesImine-linked conjugatesTargeted drug delivery

Critical data:

  • Reduction achieves 89% conversion to amine derivatives within 2 hr.

  • Hydrolytic stability: t₁/₂ = 14 days at pH 7.4 (37°C), decreasing to 3 hr at pH 1.2.

Cross-Coupling Reactions

The fluorophenyl group enables modern catalytic transformations:

Reaction TypeConditionsCatalystsCoupling PartnersYield (%)Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsBiphenyl derivatives78–85
Buchwald-Hartwig Pd₂(dba)₃, XantphosPrimary aminesAminated analogs72
Sonogashira CuI, PdCl₂(PPh₃)₂Terminal alkynesAlkyne-functionalized81

Performance metrics:

  • Turnover numbers (TON) reach 1,200 for Suzuki reactions .

  • Electronic effects from fluorine enhance coupling rates by 40% vs non-fluorinated analogs .

Photochemical Behavior

UV-induced reactions demonstrate unique pathways:

Wavelength (nm)SolventMajor ProcessQuantum Yield (Φ)ProductsSource
254AcetonitrileOxadiazole ring cleavage0.32Isocyanate intermediates
365MethanolIndole dimerization0.18Bis(indole) derivatives
420DCMFluorophenyl defluorination0.07Hydroxyphenyl analogs

Stability note:

  • Photosensitivity requires amber glass storage (24-month shelf life at -20°C).

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism of action involves inhibiting tyrosine kinases, which are critical in cell signaling pathways related to cell proliferation and survival. In vitro studies have shown that derivatives of oxadiazole can significantly reduce cell viability in cancer cell lines. For example, a study demonstrated that at a concentration of 50 μg/mL, a similar oxadiazole derivative resulted in an 18.17% cell viability against colon carcinoma cells (HCT-116) compared to 13.31% for the standard drug vinblastine (Table 1).

CompoundConcentration (μg/mL)Cell Viability (%)
2-[2-(5-Ethyl-Oxadiazol)]5018.17
Vinblastine (Standard)5013.31

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structural features may enhance its activity against various pathogenic microorganisms, making it a candidate for new antibiotic development.

The biological profile of this compound suggests several therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
  • Antimicrobial and Antifungal Activity : The unique combination of the indole and oxadiazole rings enhances the compound's ability to interact with microbial targets, providing a basis for further exploration in antibiotic research.

Material Science Applications

Beyond its medicinal uses, this compound has applications in material science:

  • Organic Semiconductors : The electronic properties imparted by the oxadiazole moiety make it suitable for developing organic semiconductors.
  • Light Emitting Diodes (LEDs) : Its unique structural characteristics can be exploited in the design of efficient light-emitting materials.

Synthetic Routes and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Indole Synthesis : Various methods such as Fischer indole synthesis can be utilized to create the indole nucleus.
  • Final Coupling : The indole and oxadiazole moieties are coupled through acylation reactions to form the desired acetamide linkage.

Conclusion and Future Directions

The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide presents a versatile scaffold with significant potential across medicinal chemistry and material science. Future research should focus on:

  • Detailed mechanistic studies to elucidate its biological activities.
  • Optimization of synthetic routes for improved yield and cost-effectiveness.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues from the Brazilian Journal of Pharmaceutical Sciences (2015)

Four N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8t, 8u, 8v, 8w) share the indole-oxadiazole core but differ in acetamide substituents and sulfanyl linkages:

Compound Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Biological Activities
8t 5-Chloro-2-methylphenyl 428.5 LOX inhibition, α-glucosidase inhibition
8u 2-Ethoxy-6-methylphenyl 422.0 Moderate BChE inhibition
8v 2-Methyl-6-nitrophenyl 423.0 Enhanced LOX inhibition (nitro group)
8w 4-Methyl-2-pyridinyl 379.0 Weak BChE inhibition

Key Differences :

  • The 4-fluorophenyl group offers a balance of electron-withdrawing effects and lipophilicity compared to bulkier substituents like nitro (8v) or pyridinyl (8w) .

Benzofuran-Oxadiazole Derivatives

Compounds such as 5d () and 2a/2b () replace the indole core with benzofuran but retain the oxadiazole-acetamide framework:

Compound Structure Molecular Weight (g/mol) Activity
5d 5-Bromobenzofuran, thio-linked oxadiazole Not specified Tyrosinase inhibition
2a N-(3-Chlorophenyl) Not specified Antimicrobial (Laccase catalysis)
2b N-(4-Methoxyphenyl) Not specified Antimicrobial

Key Differences :

  • The thioether linkage in 5d may reduce metabolic stability relative to the target’s direct acetamide bond .

Thiazole-Oxadiazole Hybrids ()

Compounds like 3a incorporate a thiazole ring and pyridinyl-oxadiazole:

Compound Structure Molecular Weight (g/mol) Activity
3a N-(3-Nitrophenyl), pyridinyl-oxadiazole 492.55 AChE inhibition (72% yield)

Key Differences :

  • The thiazole-pyridinyl system introduces planar aromaticity, which may enhance π-π stacking in enzyme pockets compared to the indole-fluorophenyl system.
  • The nitro group in 3a could improve electron-deficient binding but increase toxicity risks .

Sulfonamide and Polymerizable Analogs

  • Compound 37 (): Features a sulfonyl group instead of acetamide, likely increasing solubility but reducing membrane permeability.
  • AIFPA/PAIFPA (): Polymerizable acryloyloxyimino-acetamide derivatives highlight structural versatility but lack the indole-oxadiazole scaffold .

Impact of Substituents

  • Electron-Withdrawing Groups (e.g., F, NO₂): Enhance enzyme inhibition (e.g., 8v’s LOX inhibition) but may affect toxicity.
  • Bulkier Groups (e.g., thiophen-ethyl in ) : Reduce solubility but improve target specificity.
  • Heterocyclic Cores : Indole (target) vs. benzofuran (5d) or thiazole (3a) alter electronic profiles and binding modes.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring and subsequent coupling to the indole core. For example, analogous compounds (e.g., thiazole derivatives) are synthesized via nucleophilic substitution reactions using potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile . Optimization may include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Transition metals (e.g., Pd catalysts) for cross-coupling steps.
  • Purification : Recrystallization from ethanol or chromatographic separation to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR (¹H, ¹³C, 2D-COSY) : To assign protons and carbons, particularly distinguishing the oxadiazole and indole moieties.
  • X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related fluorophenyl-acetamide derivatives .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC-PDA : For purity assessment (>98% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., cyclooxygenases or kinases) with fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Compound purity : Validate via HPLC and elemental analysis. Impurities >2% can skew results .
  • Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Cell line variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical rigor : Apply ANOVA with post-hoc tests and report effect sizes. Replicate experiments in independent labs .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents on the oxadiazole (e.g., ethyl → methyl) or indole (e.g., fluorophenyl → chlorophenyl) to assess impact on activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with mutagenesis studies .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) using software like Schrödinger .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?

Methodological Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In vivo PK : Administer IV/orally in rodents, collect plasma samples, and model parameters (Cₘₐₓ, AUC, bioavailability) .

Q. What advanced techniques are used to investigate multi-target mechanisms of action?

Methodological Answer:

  • Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated vs. control cells .
  • Transcriptomics : RNA-seq to map gene expression changes, followed by pathway enrichment analysis (e.g., KEGG).
  • Network pharmacology : Integrate omics data with STRING or Cytoscape to map interaction networks .

Q. How can researchers address solubility and formulation challenges for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability .
  • Salt formation : Screen with pharmaceutically acceptable counterions (e.g., HCl or sodium salts) .

Q. What analytical methods are recommended for stability testing under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .
  • pH stability : Incubate in buffers (pH 1–10) and quantify intact compound.
  • Long-term stability : Store at −20°C and 25°C, with sampling at 0, 3, 6, and 12 months .

Q. How can off-target effects be minimized during lead optimization?

Methodological Answer:

  • Selectivity screening : Test against panels of related enzymes/receptors (e.g., kinase profiling at 1 µM).
  • Cryo-EM or X-ray crystallography : Resolve compound-target complexes to guide rational design of selective analogs .
  • ADMET profiling : Use tools like SwissADME to predict and mitigate toxicity risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide

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